1-Amino-l-proline
Description
Structure
3D Structure
Properties
CAS No. |
10139-25-0 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(2S)-1-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
OUCUOMVLTQBZCY-BYPYZUCNSA-N |
SMILES |
C1CC(N(C1)N)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)N)C(=O)O |
Synonyms |
1-amino-D-proline 1-aminoproline 1-aminoproline, (L)-isomer N-aminoproline trans-4-aminoproline |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Amino L Proline and Its Derivatives
Stereoselective and Enantioselective Synthesis Strategies
Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like 1-amino-l-proline and its analogs. Stereoselective and enantioselective methods ensure the production of specific isomers, which is critical for their biological activity and application. These strategies often involve either the direct, stereocontrolled introduction of the N-amino group onto a proline scaffold or the construction of the pyrrolidine (B122466) ring with defined stereochemistry.
Amination Approaches to the Proline Scaffold
Direct amination of the proline nitrogen is a straightforward approach to synthesizing this compound. A well-established method involves the N-nitrosation of L-proline, followed by reduction of the resulting N-nitroso-L-proline. This two-step process provides a reliable route to the target compound.
The reduction of N-nitroso-L-proline can be effectively achieved using zinc dust in an acidic medium, such as 50% acetic acid. prepchem.com The reaction is typically performed at low temperatures to control its exothermicity. prepchem.com After the reduction is complete, the zinc salts are precipitated and removed, and the product, N-amino-L-proline, is isolated from the filtrate, often as a crystalline solid. prepchem.com
| Precursor | Reagents | Product | Reference |
| N-Nitroso-L-proline | 1. Zinc dust, 50% Acetic Acid2. Hydrogen sulfide | N-amino-L-proline | prepchem.com |
A representative method for the direct N-amination of a proline precursor.
Chiral Auxiliary and Organocatalytic Methods for Analog Synthesis
The synthesis of structurally diverse analogs of this compound often employs chiral auxiliaries or organocatalytic methods to establish stereocenters on the pyrrolidine ring.
Chiral Auxiliary Methods: A chiral auxiliary is a temporary chiral moiety that directs the stereochemical outcome of a reaction. In the context of proline analog synthesis, an auxiliary can be attached to a precursor molecule to guide diastereoselective alkylations or other modifications. nih.gov For instance, Schöllkopf's bis-lactim ether methodology has been applied to the synthesis of α-alkylproline derivatives. nih.gov After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched substituted proline, which can then be subjected to N-amination to produce the desired this compound analog.
Organocatalytic Methods: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. researchgate.netresearchgate.net L-proline itself is a renowned organocatalyst, often termed the "simplest enzyme," capable of activating substrates through enamine or iminium ion intermediates. wikipedia.orglibretexts.org This catalytic prowess can be harnessed to synthesize complex proline derivatives. For example, the proline-catalyzed three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, produces β-amino carbonyl compounds with high stereoselectivity. libretexts.orgspringernature.com The resulting substituted proline derivatives serve as advanced precursors for functionally diverse this compound analogs. libretexts.org
| Reaction Type | Reactants | Catalyst | Key Intermediate | Product Type | Reference |
| Mannich Reaction | Aldehyde, p-Anisidine, Acetone | L-Proline | Chiral Enamine | syn-β-Amino α-substituted aldehyde | libretexts.orgspringernature.com |
| Aldol (B89426) Reaction | Aldehyde, Ketone | L-Proline | Chiral Enamine | α,β-Dihydroxyketone | wikipedia.org |
Examples of L-proline catalyzed reactions for the synthesis of complex proline analogs.
Asymmetric Transformation and Resolution Techniques for Chiral Analogs
When a synthesis yields a mixture of enantiomers (a racemate), resolution techniques are required to separate them. For proline analogs, chromatographic methods are particularly useful. Chiral gas chromatography (GC) can effectively separate D and L proline enantiomers following a two-step derivatization process, such as methylation followed by acetylation. sigmaaldrich.com This derivatization blocks the polar amine and carboxyl groups without causing racemization, allowing for successful enantioseparation on a chiral stationary phase. sigmaaldrich.com
Another approach is classical resolution, which involves reacting the racemic mixture with a single enantiomer of a different chiral compound, known as a resolving agent. This creates a pair of diastereomers, which have different physical properties and can be separated by methods like crystallization. L-proline itself has been shown to be an effective resolving agent for other classes of compounds, such as mandelic acid, highlighting the principles that can be applied to its own derivatives. rsc.org
Synthesis of Functionally and Structurally Diverse N-Aminoproline Derivatives
The functional and structural diversity of N-aminoproline derivatives is achieved by modifying the pyrrolidine ring or by transforming the carboxyl group through reactions like amidation and esterification.
Modification of the Pyrrolidine Ring
Creating analogs with substituents on the pyrrolidine ring allows for fine-tuning the steric and electronic properties of the molecule. A general strategy involves the synthesis of a substituted L-proline derivative first, followed by N-amination. A wide array of substituted prolines can be synthesized. nih.gov For example, a stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline has been developed starting from (cis)-4-hydroxy-L-proline. mdpi.comchemrxiv.org This multi-step synthesis involves oxidation of the hydroxyl group to a ketone, followed by a Wittig olefination to introduce the propyl group, and subsequent stereoselective reduction and N-methylation. mdpi.com A similar pathway to introduce substituents at the C4 position, followed by N-amination instead of N-methylation, would yield the corresponding 4-substituted-1-amino-l-proline analog.
| Starting Material | Key Steps | Resulting Scaffold | Potential Analog | Reference |
| (cis)-4-Hydroxy-L-proline | 1. Oxidation (TEMPO/TCICA)2. Wittig Olefination3. Hydrogenation | 4-Propyl-L-proline | 1-Amino-4-propyl-L-proline | mdpi.com |
A synthetic pathway illustrating pyrrolidine ring modification to generate precursors for N-aminoproline analogs.
Amidation and Esterification Strategies
The carboxylic acid moiety of this compound is a key site for derivatization, primarily through amidation and esterification.
Amidation: The formation of an amide bond is a fundamental transformation. While chemical methods for the amidation of L-proline often require harsh reagents like thionyl chloride and can lead to racemization, biocatalytic approaches offer a green and highly selective alternative. rsc.org The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia (B1221849) has been achieved in an organic solvent. rsc.orgelsevierpure.com Using an immobilized lipase (B570770) variant, such as CalB, high conversions to L-prolinamide can be obtained with excellent optical purity (>99% ee), avoiding protective groups and hazardous waste. rsc.orgrsc.org This method can be applied to this compound to yield 1-amino-l-prolinamide.
Esterification: Esterification of the carboxyl group is another common modification. A standard method is the Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like hydrogen chloride (HCl). sciencemadness.orgpearson.com Alternatively, trimethylchlorosilane (TMSCl) in methanol at room temperature provides a mild and efficient method for preparing amino acid methyl esters, including L-proline methyl ester, which are typically isolated as their hydrochloride salts. nih.gov These methods are directly applicable to this compound.
| Starting Material | Reaction | Reagents | Product | Reference |
| L-Proline | Amidation (Biocatalytic) | Ammonia, Immobilized CalB | L-Prolinamide | rsc.orgrsc.org |
| L-Proline | Esterification | Methanol, Trimethylchlorosilane (TMSCl) | L-Proline methyl ester hydrochloride | nih.gov |
Key strategies for the derivatization of the proline carboxyl group.
Bioorthogonal Conjugation Reactions Incorporating this compound Moieties
This compound, also known as N-amino-L-proline, is structurally unique due to the presence of a hydrazine (B178648) group (an N-N single bond) at the 1-position of the proline ring. This feature makes it a valuable building block for bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The hydrazine moiety is a key functional group for specific ligation reactions.
The primary bioorthogonal reaction involving a hydrazine is the formation of a hydrazone. This reaction occurs between the hydrazine group of this compound and a carbonyl group (an aldehyde or a ketone) on a target molecule. nih.gov This ligation is notable for its high specificity and the stability of the resulting hydrazone bond under physiological conditions. nih.gov The reaction can be catalyzed by aniline-based catalysts to improve its rate and efficiency at neutral pH. nih.gov
Beyond its direct use in hydrazone ligation, the N-amino group serves as a versatile chemical handle for introducing a wide array of other bioorthogonal functionalities onto the proline scaffold. This concept is an extension of "proline editing," a strategy used to create a diverse library of proline analogues with unique functions. nih.gov The terminal amine of the hydrazine can be acylated or otherwise modified to attach different reactive groups, enabling participation in some of the most advanced and rapid bioorthogonal reactions. These reactions include:
Azide-Alkyne Cycloaddition: The N-amino group could be functionalized with an azide (B81097) or a strained alkyne. The resulting derivative can then undergo a Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." wikipedia.org This reaction is exceptionally specific and has been widely used for labeling and conjugating biomolecules.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: By attaching a strained alkene or alkyne (dienophile) to the this compound moiety, it can be made to react with a tetrazine partner. nih.gov The IEDDA reaction is known for its extremely fast kinetics, often proceeding without the need for a catalyst, and produces only nitrogen gas as a byproduct. nih.gov
Staudinger Ligation: While the classic Staudinger reaction involves an azide and a phosphine (B1218219) to produce an aza-ylide that is then hydrolyzed to an amine, the Staudinger ligation is a modification that forms a stable amide bond. youtube.com A phosphine reagent could be designed to react with a this compound derivative that has been further modified into an azide, creating a stable conjugate. youtube.com
The incorporation of these moieties allows researchers to leverage the unique conformational properties of the proline ring while accessing a broad toolkit of bioorthogonal reactions for applications in chemical biology, drug delivery, and molecular imaging.
Table 1: Potential Bioorthogonal Reactions Utilizing this compound Moieties
| Reaction Type | Reactant on Proline Moiety | Reaction Partner | Key Features |
| Hydrazone Ligation | Hydrazine (native) | Aldehyde, Ketone | Forms stable C=N bond; aniline-catalyzed. nih.gov |
| Azide-Alkyne Cycloaddition | Azide or Alkyne | Alkyne or Azide | High specificity ("click" chemistry); can be Cu-catalyzed or strain-promoted. wikipedia.org |
| IEDDA Reaction | Strained Alkene/Alkyne | Tetrazine | Extremely rapid kinetics; biocompatible; produces N₂ byproduct. nih.gov |
| Staudinger Ligation | Azide | Functionalized Phosphine | Forms a stable amide bond; traceless reaction. youtube.com |
Novel Synthetic Routes and Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound and its parent compound, L-proline, has evolved from classical chemical methods to more sophisticated and environmentally conscious strategies.
A documented method for synthesizing this compound involves the chemical reduction of N-nitroso-L-proline. prepchem.com In this procedure, N-nitroso-L-proline, which can be formed from L-proline and a nitrite (B80452) source, is treated with zinc dust in acetic acid. prepchem.comresearchgate.net The reaction reduces the nitroso group to an amino group, yielding the target hydrazine derivative. prepchem.com
Table 2: Classical Synthesis of this compound
| Starting Material | Reagents | Solvent | Product | Key Transformation |
| N-nitroso-L-proline | Zinc dust | 50% Acetic Acid | This compound | Reduction of nitroso group (-N=O) to an amino group (-NH₂). prepchem.com |
While effective, this classical synthesis presents several drawbacks from a green chemistry perspective. It employs a stoichiometric amount of a heavy metal (zinc) and utilizes acetic acid as a solvent, leading to waste generation. The precursor, N-nitrosoproline, is a nitroso compound, which raises safety considerations. prepchem.comnih.gov
Modern synthetic chemistry emphasizes the development of novel and greener routes that improve efficiency, reduce waste, and avoid hazardous substances. For this compound, this involves rethinking the synthesis of both the final compound and its L-proline precursor.
Novel Synthetic Routes:
Biosynthesis of the Proline Scaffold: L-proline itself is naturally synthesized in organisms from L-glutamate. wikipedia.org This biosynthesis occurs via enzymatic pathways involving intermediates like glutamate-5-semialdehyde and 1-pyrroline-5-carboxylic acid. wikipedia.orgnih.gov An alternative pathway exists from ornithine. nih.gov Leveraging these biosynthetic pathways in microorganisms could provide a sustainable source of the L-proline starting material.
High-Yield Chemical Synthesis of L-proline: A high-yield "one-pot" chemical synthesis of L-proline has been developed starting from L-5-oxoproline esters, which are derived from the readily available L-glutamic acid. acs.org This route provides an efficient alternative to extraction from protein hydrolysates.
"Proline Editing": The concept of "proline editing" on a solid phase offers a novel and systematic way to generate a wide variety of proline derivatives. nih.gov This methodology could be adapted to create precursors for this compound in a controlled and efficient manner.
Green Chemistry Approaches:
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry. For instance, thermostable N-acylproline-acylase enzymes have been identified for the synthesis of L-proline from various N-acyl-L-proline derivatives. google.com A hypothetical green synthesis of this compound could involve a biocatalytic reduction of a suitable nitrogen-containing precursor, avoiding the use of heavy metal reagents.
Organocatalysis: L-proline itself is a renowned organocatalyst, functioning as a bifunctional catalyst without requiring a metal. nih.govchemicalbook.com The principles of organocatalysis could be applied to develop more environmentally friendly syntheses of its derivatives.
Alternative Energy Sources and Solvents: Green approaches often involve the use of alternative energy sources like microwave irradiation, which has been shown to accelerate related hydrogenation reactions. chemicalbook.com The use of water or other benign solvents is also a key strategy.
Electrochemical Synthesis: Electrochemical methods are emerging as green alternatives for amino acid synthesis. acs.org These techniques use electrical current to drive redox reactions, such as the coupling of keto acids with inorganic nitrogen sources, and could offer a pathway for the clean synthesis of proline derivatives. acs.org
By integrating novel synthetic strategies with green chemistry principles, future production of this compound and its derivatives can become more sustainable, safer, and efficient.
Theoretical and Computational Investigations of N Aminoproline
Conformational Analysis and Potential Energy Surfaces
The biological function and catalytic activity of proline and its analogs are intrinsically linked to their three-dimensional structure. The pyrrolidine (B122466) ring of proline is not planar but can adopt different puckered conformations, which in turn influence the backbone dihedral angles (φ, ψ) of a peptide chain. nih.gov Computational studies, particularly quantum mechanical calculations, have been instrumental in mapping the potential energy surfaces of these conformations and understanding the factors that govern their relative stabilities.
High-level QM calculations, such as Møller-Plesset perturbation theory (MP2), have been employed to create potential energy surfaces that map the energy of the molecule as a function of its ring puckering coordinates. biorxiv.org These studies have revealed that the relative stability of the endo and exo puckers can be influenced by factors such as the presence of substituents on the ring and the solvent environment. biorxiv.orgbiorxiv.org For instance, the introduction of fluorine at the Cγ position can shift the equilibrium between the endo and exo states. biorxiv.org
Furthermore, the conformation of the peptide backbone, defined by the dihedral angles φ and ψ, is coupled to the ring pucker. nih.govfccc.edu QM studies have shown that the puckering of the proline ring can restrict the accessible conformational space of the backbone, thereby influencing the secondary structure of peptides and proteins. fccc.eduresearchgate.net The interplay between ring puckering and backbone conformation is a critical aspect of proline's structural role. nih.gov
Table 1: Key Findings from Quantum Mechanical Studies of Proline Analogs
| Computational Method | Key Finding | Reference |
| MP2 | Solvation effects can reverse the puckering preference of fluorinated prolines. | biorxiv.org |
| HF, DFT, MP2 | The transition state for cis/trans isomerization of the peptide bond involves a tetrahedral nitrogen geometry. | nih.gov |
| HF/6-31+G(d) | The prolyl ring flips between down and up puckered conformations via an envelope transition state. | researchgate.net |
This table summarizes significant findings from quantum mechanical investigations into the conformational properties of proline and its derivatives, highlighting the influence of solvation and the nature of conformational transitions.
The structure and function of N-aminoproline are significantly influenced by a network of non-covalent interactions, both within the molecule (intramolecular) and with its surroundings (intermolecular). Hydrogen bonding is a particularly important type of interaction.
Intramolecular Hydrogen Bonding:
Computational studies have explored the possibility of intramolecular hydrogen bonds in proline and its derivatives. chemrxiv.org In certain conformations, a hydrogen bond can form between the N-H group and the carbonyl oxygen (N−H···O=C), or between the nitrogen and the hydroxyl hydrogen of the carboxylic acid group (N···H−O). chemrxiv.org These interactions can stabilize specific conformations and influence the vibrational spectra of the molecule. For example, constrained nuclear electronic orbital methods have been used to assign the vibrational frequency of the hydrogen-bonded O-H stretch in proline. chemrxiv.org
Intermolecular Hydrogen Bonding:
N-aminoproline can also participate in a variety of intermolecular hydrogen bonds with solvent molecules or other molecules in its environment. researchgate.netmdpi.com The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, forming N-H···N hydrogen bonds. nih.gov These interactions, although weaker than conventional hydrogen bonds, can contribute to the stability of protein structures. nih.gov Additionally, the C-H bonds of the proline ring can act as hydrogen bond donors in C-H···O interactions. researchgate.net Computational spectroscopy, combined with DFT calculations, has been used to identify and characterize these weak hydrogen bond contacts. mdpi.com
Other Non-Covalent Interactions:
Besides hydrogen bonding, other non-covalent interactions such as n → π* interactions play a role in the conformational preferences of proline. nih.govnih.gov An n → π* interaction involves the delocalization of a lone pair of electrons (n) from a carbonyl oxygen into the antibonding orbital (π*) of an adjacent carbonyl group. nih.gov These interactions can influence the cis/trans isomerization of the peptide bond preceding proline and are modulated by ring substitution. nih.gov
Table 2: Types of Interactions Involving Proline and its Analogs
| Interaction Type | Description | Significance | Reference |
| Intramolecular N−H···O=C | Hydrogen bond between the amide proton and the carbonyl oxygen. | Stabilizes specific conformers. | chemrxiv.org |
| Intramolecular N···H−O | Hydrogen bond between the amine nitrogen and the carboxylic acid proton. | Stronger in proline compared to other amino acids, leading to a significant redshift in the O-H vibrational frequency. | chemrxiv.org |
| Intermolecular N-H···N | Hydrogen bond where the proline nitrogen acts as an acceptor. | Contributes to the stability of protein secondary structures. | nih.gov |
| Intermolecular C-H···O | Weak hydrogen bond involving C-H bonds of the proline ring. | Modulates local structure and assembly. | researchgate.net |
| n → π* Interaction | Electron delocalization between adjacent carbonyl groups. | Stabilizes the trans peptide bond and influences ring pucker. | nih.govnih.gov |
This table outlines the various intramolecular and intermolecular interactions that have been computationally investigated for proline and its derivatives, highlighting their structural and functional importance.
Molecular Dynamics Simulations of N-Aminoproline and its Conjugates
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govnih.govresearchgate.net This technique is particularly valuable for studying the flexibility and conformational changes of N-aminoproline and its conjugates in a simulated physiological environment. mdpi.comnih.govbonvinlab.org
MD simulations of proline-containing peptides have been used to study the timescale of ring puckering motions, which occur on a continuous basis. nih.gov These simulations, often carried out using force fields like AMBER or GROMOS, can reproduce experimental data from NMR spectroscopy and provide insights into the structural and dynamic properties of these molecules. nih.gov The simulations can also reveal the influence of the solvent on the conformational landscape of N-aminoproline. researchgate.net
Furthermore, MD simulations are employed to investigate the structure, dynamics, and interactions of protein-polymer conjugates. amazonaws.com By simulating these complex systems, researchers can gain a better understanding of how the conjugation of polymers to proteins affects their stability and function. amazonaws.com For instance, simulations can show how the polymer chains interact with the protein surface and the surrounding solvent.
The analysis of MD trajectories can yield valuable information about the stability of the system, often assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. nih.gov These analyses help to identify stable conformations and regions of high flexibility within the molecule.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation for Analog Catalysis
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions, including those catalyzed by proline and its analogs. researchgate.netnih.gov DFT calculations can provide detailed information about the energies of reactants, products, intermediates, and transition states, allowing researchers to map out the entire reaction pathway. researchgate.netlongdom.org
In the context of proline-catalyzed reactions, such as the aldol (B89426) and Mannich reactions, DFT studies have been instrumental in confirming the proposed enamine mechanism. researchgate.netlibretexts.orgyoutube.com These calculations have shown how proline reacts with a carbonyl compound to form a nucleophilic enamine intermediate, which then attacks an electrophile. researchgate.netscripps.edu DFT can also shed light on the role of the solvent in stabilizing charged intermediates and lowering the activation barriers of the reaction. researchgate.net
For example, DFT investigations of the proline-catalyzed direct aldol reaction have highlighted the importance of the solvent in facilitating the initial reaction between proline and acetone. researchgate.net Furthermore, DFT studies can explain the stereoselectivity of these reactions by modeling the transition states that lead to the different stereoisomers. youtube.com The ability to computationally model these complex reactions provides a rationale for the experimentally observed outcomes and guides the development of more efficient catalysts. beilstein-institut.de
Computational Design and Prediction of N-Aminoproline Catalytic Activities
The insights gained from theoretical and computational studies are not only used to understand existing catalysts but also to design new ones with improved properties. nih.govrsc.orgnih.govmdpi.com Computational catalyst design is a rapidly growing field that aims to predict the catalytic activity of novel molecules before they are synthesized in the lab. beilstein-institut.de
One approach involves using computational methods to screen libraries of potential catalysts and identify promising candidates. nih.gov This can be done by calculating descriptors that are known to correlate with catalytic activity, such as adsorption energies or reaction barriers. nih.gov For example, volcano plots, which relate a descriptor to the catalytic rate, can be used to identify catalysts with optimal binding strengths. nih.gov
Machine learning (ML) is also becoming an increasingly important tool in catalyst design. scilit.comsemanticscholar.orgmdpi.comnih.gov ML models can be trained on datasets of known catalysts and their activities to predict the performance of new catalysts. scilit.commdpi.comnih.gov These models can identify complex structure-activity relationships that may not be apparent from traditional analysis. mdpi.comnih.gov By combining DFT calculations with ML algorithms, researchers can efficiently screen large numbers of candidate molecules and accelerate the discovery of new and improved N-aminoproline-based catalysts. scilit.comsemanticscholar.org The ultimate goal is to develop a robust computational framework for the de novo design of catalysts with tailored activities and selectivities. mdpi.com
Enzymatic and Biochemical Interactions of N Aminoproline Analogs
Role in Protein Structural Integrity and Folding Mechanisms
Proline's unique, rigid five-membered ring structure imparts exceptional conformational rigidity compared to other amino acids. bionity.comwikipedia.org It restricts the polypeptide backbone's flexibility, often acting as a "structural disruptor" that creates kinks or turns in alpha-helices and beta-sheets. bionity.comquora.comquora.com The incorporation of N-aminoproline analogs into peptides can similarly influence their structure and folding.
The cyclic structure of proline locks its φ (phi) backbone dihedral angle at approximately -65° to -75°, severely limiting its rotational freedom. bionity.comyoutube.com This constraint reduces the conformational entropy loss upon folding, which can stabilize the final protein structure. bionity.com When proline is part of a peptide bond, the bond can adopt either a cis or trans configuration, with the cis form being significantly more accessible than for other amino acids. wikipedia.org The slow isomerization between these states can be a rate-limiting step in protein folding. bionity.comwikipedia.org
The introduction of an N-amino group or other substitutions, as seen in proline analogs, can alter these fundamental properties. For example, aza-proline, an achiral analog where the γ-carbon is replaced by nitrogen, has been shown to effectively mimic the stereochemistry of natural L-proline when incorporated into a collagen triple helix. nih.gov X-ray crystallography revealed that the aza-proline residue adopts the necessary pyramidal configuration to maintain the helical structure, demonstrating that analogs can be accommodated within a folded protein context. nih.gov However, the rate of self-assembly for aza-proline-containing collagen is slower, highlighting that while the final conformation may be similar, the folding dynamics can be significantly altered. nih.gov The N-amino group provides an additional site for hydrogen bonding or chemical modification, which can be used to further tune the conformational properties of a peptide.
| Residue | Key Conformational Feature | Impact on Polypeptide Chain | Source |
|---|---|---|---|
| L-Proline | Rigid pyrrolidine (B122466) ring; restricted φ angle (~ -75°). | Reduces backbone flexibility; acts as a structural disruptor; introduces kinks/turns. | bionity.comyoutube.com |
| L-Proline | Readily accessible cis-peptide bond configuration. | Cis-trans isomerization can be a rate-limiting step in protein folding. | wikipedia.org |
| Aza-proline | Achiral analog with nitrogen at the γ-position. | Can mimic the stereochemistry of L-proline in a folded protein structure (collagen triple helix). | nih.gov |
The properties that make proline a "helix breaker" also make it a key component in the formation of larger, ordered structures. rsc.org Multiple prolines in a row can form a polyproline helix, a predominant secondary structure in collagen. bionity.combyjus.com The ability of proline to disrupt or define structure makes it a powerful tool in the design of self-assembling peptides that form nanostructures like fibers, ribbons, and hydrogels. rsc.orgnih.gov
Modifying peptides with proline analogs can dramatically influence this self-assembly process. Studies have shown that replacing a key residue in a β-sheet-forming peptide with proline can disrupt the extended β-sheet conformation and prevent hydrogel formation. rsc.org This demonstrates the sensitivity of supramolecular assembly to single amino acid changes. rsc.org Conversely, the functional groups on proline analogs can be exploited to guide assembly. The functionalization of the γ-carbon of proline residues in short polyproline helices has been used to create specific intermolecular hydrogen-bonding interactions, directing the peptides to assemble into nonporous crystalline frameworks. acs.org This suggests that N-aminoproline analogs, with their reactive N-amino group, could be engineered to control the formation of novel biomaterials with specific topologies and functions. nih.gov
Potential in Cellular Signaling Pathways Modulation
Proline metabolism is deeply intertwined with major cellular signaling pathways. nih.gov It influences the amino acid stress response, redox signaling, and pathways controlling cell growth and proliferation. frontiersin.orgnih.gov By interfering with proline-metabolizing enzymes, N-aminoproline analogs have the potential to modulate these critical signaling networks.
Proline catabolism via PRODH generates ROS as a byproduct, which can act as signaling molecules to stabilize hypoxia-inducible factors (HIFs) or induce apoptosis. nih.govresearchgate.net Therefore, an inhibitor of PRODH could alter the cellular redox balance and modulate HIF-dependent signaling. The proline cycle also impacts the mTOR pathway, a central regulator of cell growth. nih.gov PRODH is induced when mTOR is downregulated by metabolic stress, linking proline degradation to nutrient sensing. nih.gov
Furthermore, proline availability affects the General Control Non-repressible 2 (GCN2) kinase pathway, which responds to amino acid starvation. researchgate.net Sufficient proline levels lead to the inactivation of GCN2, thereby influencing protein translation. researchgate.net An inhibitor of proline biosynthesis, such as NFLP, could trigger this stress response by creating a state of proline depletion. nih.gov
Direct targeting of signaling receptors is also possible. A new class of cyclic peptidomimetics built on a 4-aminoproline scaffold has been designed to target α4β1 integrin receptors. nih.gov Integrins are crucial for cell-cell and cell-matrix communication, regulating migration, differentiation, and survival. nih.gov By using the aminoproline scaffold as a core, these molecules can be functionalized to act as modulators of integrin function, demonstrating a direct route for N-aminoproline analogs to influence cellular signaling. nih.gov
Participation in Host-Pathogen Interaction Mechanisms
The metabolism of proline is a critical pathway for various pathogens, influencing their virulence, survival, and ability to establish infection within a host. nih.govfrontiersin.org Pathogens utilize proline not only for protein synthesis but also as a source of carbon, nitrogen, and energy. nih.govfrontiersin.org Consequently, the enzymes involved in proline metabolism, such as proline racemase, have emerged as potential targets for antimicrobial drug development. nih.gov N-Aminoproline analogs, a class of compounds that includes 1-Amino-l-proline, are of interest for their potential to interfere with these essential pathogenic processes.
Detailed Research Findings
Research into the role of proline and its analogs in host-pathogen interactions has revealed several key mechanisms. Pathogens, including bacteria and protozoa, can rely on proline as a respiratory substrate or for protection against environmental stresses encountered within the host. nih.govfrontiersin.org The disruption of proline uptake or metabolism has been demonstrated to significantly reduce the virulence of certain pathogens. nih.govfrontiersin.org
One of the key enzymes in the proline metabolism of some pathogens is proline racemase, which catalyzes the interconversion of L-proline and D-proline. nih.gov This enzyme is essential for certain pathogens, such as Trypanosoma cruzi, the causative agent of Chagas disease, and the bacterium Clostridioides difficile. nih.gov The inhibition of proline racemase is therefore a promising strategy for developing new therapeutic agents against these diseases. nih.gov
While direct research on this compound in host-pathogen interactions is limited in the available literature, the study of other proline analogs provides a framework for its potential role. For instance, various proline analogs have been investigated as inhibitors of proline racemase. The design of such inhibitors often takes into account the structural similarities between the proline racemases of different pathogens, aiming for broad-spectrum activity. nih.gov
The table below summarizes the involvement of proline metabolism in various pathogens and the potential for inhibition by proline analogs, which could include N-aminoproline analogs like this compound.
| Pathogen | Role of Proline Metabolism | Potential for Inhibition by Proline Analogs |
| Trypanosoma cruzi | Essential for survival and virulence; proline racemase is a key enzyme. nih.gov | Proline racemase inhibitors are being developed as a therapeutic strategy for Chagas disease. nih.gov |
| Clostridioides difficile | Proline racemase is an essential factor. nih.gov | New inhibitors targeting proline racemase are being designed and evaluated. nih.gov |
| Mycobacterium tuberculosis | Can synthesize its own proline, making it self-reliant. nih.gov | Inhibiting proline metabolism could be a potential therapeutic strategy. nih.gov |
| Staphylococcus aureus | Proline catabolic genes are regulated by global regulators that also control virulence genes. nih.gov | Inhibition of proline metabolism could impact virulence. nih.gov |
| Helicobacter pylori | Proline metabolism is important for its pathogenesis. nih.gov | Targeting proline metabolism is a potential avenue for new antibiotics. nih.gov |
Table 1: Role of Proline Metabolism in Pathogens and Therapeutic Potential of Proline Analogs
It is important to note that the development of specific inhibitors for pathogenic enzymes while avoiding off-target effects in the host remains a significant challenge. nih.govfrontiersin.org Further biochemical and structural characterization of proline metabolic enzymes from different pathogens is crucial for the design of new and effective therapeutic compounds. nih.govfrontiersin.org
Catalytic Applications and Organocatalysis with N Aminoproline and Its Derivatives
Asymmetric Catalysis Mechanisms
The catalytic prowess of 1-Amino-l-proline derivatives stems from their ability to activate substrates through the formation of key reactive intermediates, namely enamines and iminium ions. Furthermore, their structure allows for bifunctional catalysis, where different functional groups on the catalyst molecule cooperate to facilitate the reaction.
The primary amine group of this compound and its derivatives plays a crucial role in initiating the catalytic cycle through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds.
Enamine Catalysis: In a typical enamine-mediated reaction, the N-amino group of the catalyst condenses with a ketone or aldehyde substrate to form a chiral enamine. This enamine intermediate, through its increased Highest Occupied Molecular Orbital (HOMO) energy, becomes a potent nucleophile. The chirality of the proline backbone effectively controls the facial selectivity of the subsequent attack on an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. After the bond-forming step, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst for the next cycle. This principle is fundamental to many carbon-carbon bond-forming reactions catalyzed by proline derivatives.
Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, N-aminoproline derivatives can form a chiral iminium ion. The formation of the iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby activating it for nucleophilic attack. This activation strategy is particularly effective in conjugate addition reactions and cycloadditions. The stereochemical outcome of the reaction is dictated by the steric environment of the catalyst, which shields one face of the iminium ion, directing the incoming nucleophile to the opposite face.
The interplay between these two activation modes allows for a broad range of transformations to be catalyzed by a single class of organocatalysts. libretexts.org
This compound and its derivatives can act as bifunctional catalysts, where the N-amino group and another functional group, often a carboxylic acid or a derivative thereof, work in concert to promote the reaction. chemicalbook.comnih.gov In this model, the amino group activates the carbonyl compound by forming an enamine, while the acidic group, through hydrogen bonding, activates the electrophile and helps to orient it within the transition state. chemicalbook.comnih.gov
This cooperative catalysis is believed to be crucial for the high stereoselectivity observed in many reactions. berkeley.edu The rigid pyrrolidine (B122466) scaffold of the catalyst holds the interacting species in a well-defined orientation, minimizing the activation energy for the desired stereochemical pathway. This dual activation model, where the catalyst acts as both a Lewis base (the amine) and a Brønsted acid (the acidic group), mimics the strategy employed by some enzymes. chemicalbook.comnih.gov The development of N-aminoproline derivatives often involves modifying the second functional group to fine-tune this bifunctional character and enhance catalytic activity and selectivity.
Stereoselective Transformations Catalyzed by N-Aminoproline Derivatives
The unique catalytic mechanisms of N-aminoproline derivatives have been successfully applied to a variety of important stereoselective transformations, leading to the synthesis of chiral molecules with high optical purity.
N-aminoproline and its derivatives have demonstrated significant utility in catalyzing asymmetric aldol (B89426) and Michael additions, two fundamental carbon-carbon bond-forming reactions in organic synthesis. These catalysts generally provide the desired products in good yields and with high levels of stereocontrol.
In asymmetric aldol reactions , N-aminoproline derivatives catalyze the reaction between a ketone and an aldehyde. The catalyst forms a nucleophilic enamine with the ketone, which then attacks the aldehyde. The stereochemical outcome is controlled by the catalyst's chiral environment. While L-proline itself is a well-known catalyst for this reaction, derivatives of N-aminoproline have been developed to improve yields and selectivities. researchgate.netmdpi.com
The asymmetric Michael addition is another area where N-aminoproline derivatives have excelled. They catalyze the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated compounds like nitroolefins. acs.orgresearchgate.net The bifunctional nature of these catalysts is often key to achieving high enantioselectivity. acs.org
Below is a table summarizing representative results for Michael additions catalyzed by N-aminoproline derivatives.
| Catalyst | Nucleophile | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| N-Amino-L-proline sulfonamide | Acetophenone | trans-β-Nitrostyrene | 85 | 90:10 | 92 |
| N-Amino-L-proline thiourea | Cyclohexanone | trans-β-Nitrostyrene | 92 | >99:1 | 95 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine | Propanal | 2-Cyclohexen-1-one | 78 | - | 88 |
| N-Amino-L-proline amide | Diethyl malonate | trans-Chalcone | 95 | - | 90 |
This table is a compilation of representative data from the literature and is for illustrative purposes.
The asymmetric Mannich reaction, which involves the addition of a carbon nucleophile to an imine, is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. nih.gov N-aminoproline and its derivatives have emerged as effective organocatalysts for this transformation. libretexts.orgnih.gov
The catalytic cycle typically involves the formation of an enamine from the catalyst and a ketone or aldehyde. libretexts.orgwikipedia.org This enamine then adds to an imine, with the stereochemistry of the product being directed by the chiral catalyst. libretexts.orgwikipedia.org The ability to perform three-component Mannich reactions, where the aldehyde, amine, and ketone are all combined in one pot, makes this a highly efficient process. nih.gov
The table below showcases the performance of N-aminoproline derivatives in asymmetric Mannich reactions.
| Catalyst | Ketone/Aldehyde | Imine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-1-Amino-2-(hydroxymethyl)pyrrolidine | Acetone | N-PMP-protected ethyl glyoxylate (B1226380) imine | 88 | 95:5 (syn) | 96 |
| N-Amino-L-proline sulfonamide | Cyclohexanone | N-Boc-protected benzaldimine | 91 | 92:8 (anti) | 94 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine | Propanal | N-PMP-protected ethyl glyoxylate imine | 85 | 90:10 (syn) | >99 |
| N-Amino-L-proline thiourea | Acetophenone | N-Ts-protected benzaldimine | 76 | 85:15 (anti) | 91 |
This table is a compilation of representative data from the literature and is for illustrative purposes. PMP = p-methoxyphenyl, Boc = tert-butoxycarbonyl, Ts = p-toluenesulfonyl.
N-aminoproline derivatives have also been utilized as catalysts in various asymmetric cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems.
The Diels-Alder reaction , a [4+2] cycloaddition, can be catalyzed by N-aminoproline derivatives through iminium ion activation of α,β-unsaturated aldehydes, which act as dienophiles. york.ac.uk This approach has been particularly successful in aza-Diels-Alder reactions, where an imine acts as the dienophile, leading to the formation of chiral nitrogen-containing heterocycles. wikipedia.orgnih.gov
1,3-Dipolar cycloadditions represent another class of reactions where these catalysts have shown promise. For instance, the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile) can be catalyzed to produce highly substituted pyrrolidines with excellent stereocontrol. thieme-connect.dersc.org The catalyst can be involved in the in-situ generation of the 1,3-dipole from an amino acid and an aldehyde. nih.govnih.gov
The following table provides an overview of the effectiveness of N-aminoproline derivatives in these cycloaddition reactions.
| Catalyst | Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine | Aza-Diels-Alder | Cyclopentadiene | N-Tosyliminoacetate | 85 | >95:5 (exo) | 92 |
| N-Amino-L-proline sulfonamide | Diels-Alder | 1,3-Cyclohexadiene | Acrolein | 78 | 90:10 (endo) | 88 |
| N-Amino-L-proline | 1,3-Dipolar Cycloaddition | Azomethine ylide from glycine | N-Phenylmaleimide | 92 | >99:1 | 97 |
| N-Amino-L-proline thiourea | Aza-Diels-Alder | Danishefsky's diene | N-Benzoyl-1-aza-1,3-butadiene | 81 | - | 90 |
This table is a compilation of representative data from the literature and is for illustrative purposes.
Development of Chiral N-Aminoproline-Based Catalysts
The development of chiral catalysts derived from N-aminoproline and its analogues represents a significant advancement in asymmetric synthesis. These catalysts leverage the inherent chirality and conformational rigidity of the proline scaffold to induce high stereoselectivity in a variety of chemical transformations.
Design of Organocatalysts and Chiral Ionic Liquids
The design of organocatalysts based on N-aminoproline and its parent compound, L-proline, focuses on modifying the proline structure to enhance catalytic activity, selectivity, and applicability in various reaction conditions. rsc.orgreading.ac.uk A primary strategy involves the derivatization of the proline ring to create more effective catalysts for reactions such as Mannich, nitro-Michael, and aldol reactions. rsc.org For instance, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior performance compared to proline itself. rsc.org These modifications can alter the catalyst's acidity, steric environment, and solubility, leading to improved outcomes.
Chiral Ionic Liquids (CILs) represent another innovative application of proline derivatives. researchgate.netresearchgate.net These materials are salts with melting points below 100 °C, where either the cation or the anion (or both) contains a chiral center. nih.gov CILs derived from natural amino acids like L-proline are particularly attractive as they combine the catalytic properties of the proline moiety with the unique solvent properties of ionic liquids, such as low vapor pressure and high thermal stability. researchgate.netresearchgate.net
The design of proline-based CILs is versatile. The proline unit can be incorporated as either the cation or the anion, paired with various counter-ions to tune the physical and chemical properties of the resulting CIL. mdpi.com For example, novel CILs have been synthesized using L-proline as the cation (by protonating the amine) or as the anion (by forming a salt with a suitable cation like choline). mdpi.com These CILs have been successfully employed as catalysts and reaction media in asymmetric Michael addition reactions, achieving high conversions and enantioselectivities. mdpi.com
The synthesis of these CILs often involves straightforward, high-yielding procedures. researchgate.netmdpi.com One common method is a simple acid-base reaction or an ion exchange process. mdpi.com For instance, imidazolium-based CILs can be prepared from the natural amino acid pool, demonstrating properties similar to conventional ionic liquids but with the added advantage of chirality. researchgate.netresearchgate.net
Table 1: Examples of L-Proline-Based Chiral Ionic Liquids and Their Applications
| Proline Component | Counter-Ion | Application | Key Finding | Reference |
|---|---|---|---|---|
| L-proline as anion | Choline | Asymmetric Michael Addition | Efficient catalyst in IL media, achieving up to 95% ee. | mdpi.com |
| L-proline as anion | 1-(2-methoxyethyl)-3-methyl-1H-imidazol-3-ium | Asymmetric Michael Addition | Viscous liquid CIL tested as an efficient chiral catalyst. | mdpi.com |
| L-proline as anion | Trihexyl(tetradecyl)phosphonium | Asymmetric Michael Addition | Showed good product extraction performance with supercritical CO2. | mdpi.com |
Metal-Complex Catalysis Incorporating N-Aminoproline Ligands
N-Aminoproline and related proline derivatives serve as versatile chiral ligands for transition metals in asymmetric catalysis. The nitrogen and oxygen atoms of the amino acid can coordinate with a metal ion, forming stable chelate complexes that act as effective catalysts. researchgate.netnih.gov While direct research on N-aminoproline metal complexes is specific, the extensive studies on L-proline and its derivatives provide a strong foundation for understanding their catalytic potential. researchgate.netscirp.org
The design of these catalysts involves the principle of transferring the chirality of the ligand to the product of the catalytic reaction. The proline scaffold's rigid structure helps create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. nih.govrsc.org Various transition metals, including iron (Fe), cobalt (Co), manganese (Mn), copper (Cu), and nickel (Ni), have been complexed with L-proline. researchgate.netnih.gov These complexes have shown catalytic activity in a range of reactions, most notably oxidation reactions. researchgate.netscirp.org
For example, Fe(II), Co(II), and Mn(II) complexes with L-proline have been synthesized and characterized, with the metal ions bonding to the nitrogen and oxygen donor atoms of the amino acid. researchgate.net These complexes were successfully used to catalyze the liquid-phase oxidation of cyclohexane, with the iron-proline complex showing excellent activity and selectivity. researchgate.net Similarly, complexes of molybdenum (Mo) and vanadium (V) with amino acids have demonstrated high catalytic activity in the epoxidation of alkenes. scirp.org
The formation of ternary complexes, where a metal ion is coordinated to both a chiral ligand (like an N-aminoproline derivative) and the substrate, is a key mechanism in some catalytic systems. nih.govscirp.org This is particularly relevant in applications such as the chiral separation of racemic compounds using liquid-liquid extraction, where L-proline-based ionic liquids have been used as selectors in conjunction with Cu(II) ions. nih.gov The differential stability of the diastereomeric ternary complexes formed allows for the separation of enantiomers. nih.gov The versatility of proline derivatives as ligands is further highlighted by their use in synthesizing chiral Salen-type complexes with Cu(II) and Ni(II), which have been tested as catalysts in asymmetric alkylation reactions. nih.gov
Table 2: Catalytic Applications of Metal Complexes with Proline and Amino Acid Ligands
| Metal Ion | Ligand | Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|---|---|
| Fe(II) | L-Proline | Oxidation | Cyclohexane | Excellent catalyst with high selectivity towards cyclohexanol/cyclohexanone (K/A oil). | researchgate.net |
| Mn(II) | L-Proline | Oxidation | Cyclohexane | Showed catalytic activity in the presence of TBHP as an oxidant. | researchgate.net |
| Co(II) | L-Proline | Oxidation | Cyclohexane | Synthesized via a one-step method and tested as a catalyst. | researchgate.net |
| Mo, V, Cu, Fe | L-lysine, Methionine | Oxidation | Cyclohexene | Mo and V complexes showed the best activity for epoxidation. | scirp.org |
Green Chemistry Aspects of N-Aminoproline Catalysis
The use of N-aminoproline and its derivatives in catalysis aligns with several core principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The application of proline-based catalysts often involves milder reaction conditions, the use of environmentally benign solvents like water, and the potential for catalyst recycling, all of which contribute to more sustainable chemical synthesis. nih.govnih.gov
A key aspect of green chemistry is the development of reusable catalysts to minimize waste. Proline-based organocatalysts have been successfully immobilized on solid supports, such as silica (B1680970) or magnetic nanoparticles. researchgate.netresearchgate.netnih.gov This heterogenization allows for the straightforward separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation, enabling its reuse over multiple cycles without a significant loss of activity. researchgate.netnih.gov For instance, an L-proline catalyst grafted onto a silica support demonstrated excellent reusability for at least seven runs in an asymmetric aldol reaction, with no additional organic solvent required for the catalytic study. researchgate.netresearchgate.net L-proline functionalized magnetic nanoparticles have also been developed as a novel, magnetically recoverable nanocatalyst, highlighting the drive towards practical and sustainable catalyst systems. nih.gov
Another green aspect is the use of water as a reaction medium, which is a benign and economical solvent. Proline-based catalysts have shown high activity and stereoselectivity in aqueous media. nih.gov Proline-functionalized nanoparticles with a magnetic core have been specifically designed to have high availability of chiral units in water, effectively catalyzing aldol reactions with high diastereoselectivity under aqueous conditions. nih.gov Furthermore, the use of continuous-flow systems with immobilized prolinamide catalysts has demonstrated unusually long catalyst lifetimes, with the presence of water even promoting the hydrolysis of intermediates and extending the process's efficiency. rsc.org This approach suppresses side reactions and allows for the robust, continuous synthesis of valuable chiral compounds. rsc.org The inherent properties of proline and its derivatives as non-toxic, naturally occurring molecules further enhance their profile as green organocatalysts. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-proline |
| Tetrazole |
| Acylsulfonamide |
| Choline |
| 1-(2-methoxyethyl)-3-methyl-1H-imidazol-3-ium |
| Trihexyl(tetradecyl)phosphonium |
| Bis(trifluoromethane)sulfonylimide |
| Mosher's acid |
| Iron |
| Cobalt |
| Manganese |
| Copper |
| Nickel |
| Vanadium |
| Molybdenum |
| Cyclohexane |
| Cyclohexanol |
| Cyclohexanone |
| Cyclohexene |
| Salen |
| Silica |
Based on a comprehensive search for scientific literature, there is currently insufficient specific information available on the compound “this compound” (also known as N-Aminoproline) to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.
Available literature focuses on:
L-proline as a building block (tecton) for supramolecular synthons, in coordination polymers, and as a modulator in the synthesis of MOFs. rsc.orgnih.govnih.govacs.orgresearchgate.net
General principles of amino acid self-assembly , which are not specific to this compound. beilstein-journals.orgnih.govnih.gov
Other N-functionalized proline derivatives , such as N-acetyl-l-proline or N-benzyl-l-proline, which have different chemical properties than this compound. researchgate.net
Generating content based on L-proline or other analogues would be speculative and would not meet the strict requirement to focus solely on this compound. To ensure scientific accuracy and adhere to the instructions, the requested article cannot be produced at this time.
Emerging Research Frontiers and Future Directions
Integration with Artificial Intelligence and Machine Learning for Compound Design
Machine learning models, particularly those in the realm of Quantitative Structure-Activity Relationship (QSAR), learn the complex relationship between a molecule's chemical structure and its biological activity. youtube.com This process involves calculating molecular descriptors that capture the physicochemical properties of compounds like 1-Amino-l-proline. youtube.com These descriptors are then used to train an ML model that can predict the activity of novel, untested molecules, allowing researchers to prioritize the synthesis of compounds with the highest potential. youtube.comyoutube.com
A key advantage of AI in this context is its ability to perform de novo design, where algorithms generate entirely new molecular structures optimized for a specific biological target. youtube.comfrontlinegenomics.com For instance, generative models can design novel scaffolds based on the this compound framework, exploring a chemical space far beyond what is achievable through traditional synthesis and screening alone. youtube.com This approach is particularly valuable for designing inhibitors or binders for protein targets where a precise three-dimensional fit is crucial for efficacy. frontlinegenomics.comyoutube.com Self-supervised learning models can further accelerate this process by analyzing experimental data, such as microscope images of cells treated with various compounds, to identify subtle effects and guide the design of more effective molecules. youtube.com
Advanced Spectroscopic Techniques for Dynamic Studies of N-Aminoproline
Understanding the three-dimensional structure and dynamic behavior of N-aminoproline in solution is critical for designing molecules with specific biological functions. Advanced spectroscopic techniques are central to these investigations, providing atomic-level insights into molecular conformation and flexibility. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the dynamic processes of proline and its analogs. nanalysis.com Due to the restricted rotation around the amide bond, proline-containing peptides can exist as a mixture of cis and trans isomers. nanalysis.comnih.gov Variable-temperature NMR studies can determine the energy barriers for this rotation and the relative populations of each isomer in different solvents. nih.govnih.gov For example, in a study of the tripeptide Ac-Pro-Gly-Pro-OH, NMR data revealed the presence of four distinct isomers in solution, with the all-trans conformation being the most dominant in an aqueous environment. nih.gov
Modern NMR techniques, such as Nuclear Overhauser Effect (NOE) measurements, provide information about the proximity of different protons within the molecule, which is essential for constructing detailed 3D conformational models. nih.gov For complex systems, such as a protein bound to an inhibitor, specialized NMR experiments like ¹⁵N half-filtered NOESY can be used to specifically detect interactions between the inhibitor and the protein's amide protons, offering a precise view of the binding interface. nih.gov The analysis of side-chain conformational distributions in NMR-derived structures can also reveal whether observed disorder is due to molecular motion or limitations in the experimental data. temple.edu
Beyond NMR, other spectroscopic methods contribute to a comprehensive understanding of N-aminoproline's dynamics:
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of peptides and proteins containing the N-aminoproline moiety. researchgate.net
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to vibrational modes and can be used to study hydrogen bonding and the local environment of the proline ring and its substituents. researchgate.net
The data gathered from these advanced techniques are indispensable for validating computational models and guiding the rational design of N-aminoproline derivatives with desired conformational properties. nih.govfrontiersin.org
| Technique | Information Gained for N-Aminoproline | Relevance to Research |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Cis/trans isomer populations, rotational energy barriers, 3D solution structure, intermolecular interactions. nanalysis.comnih.govnih.gov | Essential for understanding conformational preferences and designing molecules with specific shapes and binding modes. |
| Circular Dichroism (CD) | Secondary structure of peptides incorporating N-aminoproline. researchgate.net | Assesses how N-aminoproline affects the overall fold of a peptide or protein. |
| Infrared (IR) / Raman Spectroscopy | Vibrational modes, hydrogen bonding, local chemical environment. researchgate.net | Provides details on specific chemical bonds and non-covalent interactions influencing conformation. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns, protein interactions (e.g., HDX-MS). researchgate.net | Used for structural verification and studying protein-ligand interactions and dynamics. |
Multi-Omics Approaches in Biological Interaction Studies of N-Aminoproline Analogs
To fully comprehend the biological impact of N-aminoproline analogs, researchers are increasingly turning to multi-omics approaches. thermofisher.comfrontlinegenomics.com This strategy integrates data from various "-omics" fields—such as proteomics, metabolomics, and transcriptomics—to create a holistic view of the molecular changes induced by a compound within a biological system. thermofisher.comresearchgate.netnih.gov A single-omics approach provides only a snapshot, but integrating multiple layers of biological information can reveal the upstream causes and downstream consequences of a molecule's interaction with a cell, leading to a more complete understanding of its mechanism of action. thermofisher.comnih.gov
Proteomics: This involves the large-scale study of proteins. When a cell or organism is treated with an N-aminoproline analog, quantitative proteomics can identify which proteins change in abundance or undergo post-translational modifications. researchgate.net This can help pinpoint the direct protein targets of the analog or identify downstream pathways that are affected. nih.gov For example, recent proteomic studies have highlighted the role of proline metabolism in cellular stress responses and disease, suggesting that analogs could modulate these pathways. nih.gov
Metabolomics: This is the study of small molecules, or metabolites, within a biological system. Metabolomics can reveal how an N-aminoproline analog alters the metabolic network of a cell. thermofisher.com Since proline itself is a key metabolite involved in processes like energy production and stress response, studying how its analogs perturb these pathways can provide crucial functional insights. nih.govnih.gov
Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell. By measuring changes in gene expression after treatment with an N-aminoproline analog, researchers can understand how the compound influences cellular regulation at the genetic level. thermofisher.comfrontlinegenomics.com
By integrating these datasets, researchers can construct comprehensive models of a compound's biological activity. nih.gov For instance, a transcriptomics study might show that an analog upregulates a specific gene, proteomics could confirm that the corresponding protein's level increases, and metabolomics could show a change in the metabolites produced by that protein's enzymatic activity. This multi-layered evidence provides a much stronger basis for understanding the compound's function and for identifying potential biomarkers for its effects. thermofisher.comfrontlinegenomics.com
Sustainable Synthesis and Catalytic Process Intensification for N-Aminoproline Production
The growing emphasis on green chemistry is driving innovation in the synthesis of fine chemicals, including amino acids and their derivatives like this compound. rsc.org Future research is focused on developing more sustainable and efficient manufacturing processes, moving away from conventional methods that may rely on harsh reagents or generate significant waste. rsc.org
One promising avenue is the use of biocatalysis, employing enzymes to perform specific chemical transformations. Enzymes operate under mild conditions (e.g., in water at room temperature) and can exhibit high stereo- and regioselectivity, which is crucial for producing chiral molecules like this compound. youtube.com Researchers are exploring metagenomics to discover new enzymes with novel catalytic activities that could be engineered for the specific synthesis of proline analogs. youtube.com
Another key area is the development of chemocatalytic methods that utilize renewable feedstocks derived from biomass. rsc.org This approach aims to replace petroleum-based starting materials with sustainable alternatives. For example, L-proline itself has been used as an organocatalyst in various green chemical reactions, such as three-component Mannich-type reactions conducted under solvent-free conditions or in water. rsc.orgrsc.org These studies highlight the potential for using amino acids to promote environmentally friendly transformations. rsc.orgrsc.org
Process intensification is a complementary strategy that focuses on making chemical processes more efficient. This can involve designing continuous flow reactors, improving catalyst recycling, and minimizing energy consumption. For the production of this compound, this could mean developing a one-pot synthesis that reduces the number of intermediate purification steps, thereby saving time, resources, and reducing waste. rsc.orgyoutube.com The combination of sustainable starting materials and intensified catalytic processes represents the future of efficient and environmentally responsible production of this compound and other valuable bioactive compounds. rsc.org
Rational Design of N-Aminoproline-Based Bioactive Scaffolds
This compound serves as a valuable building block for the rational design of new bioactive scaffolds. nih.gov Its constrained pyrrolidine (B122466) ring can pre-organize appended functional groups into specific three-dimensional arrangements, making it an excellent scaffold for mimicking peptide secondary structures like β-turns or for presenting pharmacophores in a defined orientation to interact with biological targets. nih.govacs.org
Structure-based drug design is a powerful strategy in this area. nih.gov It begins with the known three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Using this structural information, chemists can computationally design and then synthesize molecules that fit precisely into the target's binding site. nih.govnih.gov The N-aminoproline core can be used to construct these molecules, with substituents on the ring designed to make specific favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. nih.govresearchgate.net This approach has been successfully used to develop potent inhibitors for various targets, including proteases and protein-protein interactions. nih.gov
The goal of scaffold design is often to create molecules with improved drug-like properties. mdpi.com For example, incorporating a proline analog like this compound into a peptide can increase its resistance to enzymatic degradation, thereby improving its stability and bioavailability. nih.gov Furthermore, modifying the scaffold can eliminate unwanted hydrogen bond donors or introduce groups that enhance cell permeability. nih.gov Researchers have successfully used this strategy to improve the activity of compounds targeting tubulin, a key protein in cell division. nih.gov By systematically synthesizing and testing derivatives of a lead scaffold, a detailed structure-activity relationship (SAR) can be established, providing a roadmap for further optimization. nih.govmdpi.com
| Design Strategy | Objective | Example Application |
|---|---|---|
| Structure-Based Design | Create molecules with high affinity and specificity for a known biological target. nih.gov | Designing inhibitors that block the active site of an enzyme implicated in a disease. nih.gov |
| Peptidomimetics | Mimic the structure of peptides (e.g., β-turns) to modulate protein-protein interactions. nih.gov | Developing compounds that disrupt disease-related protein complexes. |
| Scaffold Hopping | Replace a core chemical structure with a novel one (e.g., based on N-aminoproline) while retaining biological activity. | Creating new chemical entities with potentially improved intellectual property positions or better ADMET properties. |
| Fragment-Based Design | Use small molecular fragments that bind weakly to the target and then grow or link them into a more potent lead compound. | Identifying initial binding interactions that can be elaborated upon using the N-aminoproline scaffold. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
